molecular formula C18H22N4O6S B2481565 Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate CAS No. 868228-30-2

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

Número de catálogo: B2481565
Número CAS: 868228-30-2
Peso molecular: 422.46
Clave InChI: QPCKOZBLZNBWDK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate is a pyrimidine-based derivative characterized by a dihydropyrimidinone core substituted with a thioether-linked propanoate ester and a 3,4-dimethoxybenzamido group. This compound integrates structural motifs associated with bioactivity, including the dihydropyrimidinone scaffold (known for antimicrobial and anti-inflammatory properties) and the 3,4-dimethoxybenzamide moiety, which may enhance lipophilicity and receptor binding . Its ethyl propanoate ester group contributes to solubility and metabolic stability, making it a candidate for pharmaceutical exploration.

Propiedades

IUPAC Name

ethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-5-28-17(25)9(2)29-18-21-14(19)13(16(24)22-18)20-15(23)10-6-7-11(26-3)12(8-10)27-4/h6-9H,5H2,1-4H3,(H,20,23)(H3,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKOZBLZNBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate (CAS No. 868228-30-2) is a synthetic compound with potential therapeutic applications. Its structure includes a dihydropyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C18H22N4O6SC_{18}H_{22}N_{4}O_{6}S, with a molecular weight of 422.46 g/mol. The compound features a thioether linkage and an amino group that may contribute to its biological activity.

PropertyValue
CAS Number868228-30-2
Molecular FormulaC18H22N4O6SC_{18}H_{22}N_{4}O_{6}S
Molecular Weight422.46 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown efficacy against triple-negative breast cancer by inhibiting key signaling pathways such as EGFR and VEGF . The dihydropyrimidine moiety is often associated with cytotoxic effects against various cancer cell lines.

A study evaluating a series of synthesized compounds found that certain derivatives demonstrated IC50 values as low as 27.6 µM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity . The presence of electron-withdrawing groups in the structure was correlated with increased activity.

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. A related study reported that thioxo-pyrimidine derivatives exhibited antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of pyrimidine compounds could effectively inhibit tumor cell proliferation. For example, one study showed that a compound similar to this compound had a selective cytotoxic effect on cancer cells while sparing normal cells .
  • Mechanistic Insights : The mechanism of action for many pyrimidine derivatives involves the inhibition of DNA synthesis and interference with cellular signaling pathways critical for cancer cell survival . Understanding these mechanisms can help in designing more effective therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and functional groups. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility (logP) Biological Activity (Reported)
Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate (Target) Dihydropyrimidinone 3,4-dimethoxybenzamido, thioether-propanoate ~435.4* 2.1 (predicted) Antimicrobial (hypothesized)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Pyrimidine Thietane-3-yloxy, thioether-acetate 314.4 1.8 Antiviral (in vitro)
Ethyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate () Dihydropyrimidinone Amino, acetate ester 213.2 -0.3 Enzyme inhibition (kinase assays)

*Calculated based on molecular formula.

Key Observations

The thioether-propanoate linkage in the target compound may confer greater metabolic stability than the acetate ester in ’s compound, which has a shorter alkyl chain and higher hydrophilicity .

In contrast, the acetate derivative () exhibits higher aqueous solubility (logP = -0.3), favoring pharmacokinetics in polar environments .

Synthetic Pathways: Compound 1 () was synthesized via nucleophilic substitution of a chloromethylthiirane with a pyrimidinone precursor . A similar strategy could apply to the target compound, though the 3,4-dimethoxybenzamido group may require additional coupling steps (e.g., amidation).

Research Findings and Mechanistic Insights

Antimicrobial Potential

While direct data on the target compound’s activity is unavailable, its structural analogs demonstrate:

  • Pyrimidinones (e.g., ’s compound) inhibit bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the 6-oxo group .
  • Thioether-linked esters (e.g., Compound 1) exhibit antiviral activity by disrupting viral protease function .

The target compound’s 3,4-dimethoxybenzamido group may synergize with the dihydropyrimidinone core to target bacterial cell walls or viral envelopes, though empirical validation is required.

ADMET Profile

  • Absorption: The ethyl propanoate ester likely enhances intestinal absorption compared to smaller esters (e.g., acetate).

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving pyrimidinone intermediates. A typical procedure involves reacting 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives with brominated propanoic acid esters in acetone under basic conditions (e.g., triethylamine) at room temperature for 8–12 hours. The product is isolated by acidification, filtration, and recrystallization from methanol . Key Steps :
  • Nucleophilic thiol substitution.
  • Acid-catalyzed cyclization.
  • Purification via recrystallization.

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Structural elucidation relies on:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.3–8.0 ppm, ester carbonyls at ~168 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
    Table 1: Representative NMR Data (DMSO-d6)
Proton/Carbonδ (ppm)Assignment
1H (CH3)1.08Ethyl ester methyl
1H (S-CH2)4.13Thioether linkage
13C (C=O)168.0Ester carbonyl

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry. SHELXL software is widely used for refinement, leveraging high-resolution data to resolve ambiguities .
  • Dynamic NMR Studies : Identifies tautomerism or conformational exchange in solution .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization requires:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
  • Catalysis : Use of phase-transfer catalysts (e.g., TBAB) improves reaction kinetics.
  • Temperature Control : Mild heating (40–50°C) accelerates substitution without side-product formation .
    Table 2: Yield Comparison Under Varied Conditions
ConditionYield (%)
Room temperature, 12h60–70
50°C, 6h80–85
TBAB catalyst, 50°C90+

Q. What enzymatic targets are associated with this compound, and how are binding affinities assessed?

  • Methodological Answer : The pyrimidinone core and sulfonamide/acetamide groups suggest potential as an enzyme inhibitor (e.g., aldose reductase, bacterial dihydrofolate reductase). Methods include:
  • In Vitro Assays : Measure IC50 values using UV/Vis spectroscopy to track NADPH depletion .
  • Molecular Docking (AutoDock, Glide) : Predicts binding modes to active sites (e.g., interactions with His192/Asn137 in LDH-5) .
    Table 3: Comparative IC50 Values for Analogues
CompoundTarget EnzymeIC50 (µM)
Parent compoundAldose reductase0.87
4-Chlorophenyl analogueLDH-51.2

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity across structural analogues?

  • Methodological Answer : Variations in activity often stem from substituent effects (e.g., electron-withdrawing groups enhancing enzyme binding). Systematic approaches include:
  • SAR Studies : Synthesize derivatives with modified aryl or sulfonamide groups .
  • Crystallographic Analysis : Compare binding modes of high/low-activity analogues using SHELX-refined structures .
  • Free Energy Calculations (MM-GBSA) : Quantifies contributions of specific residues to binding affinity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.